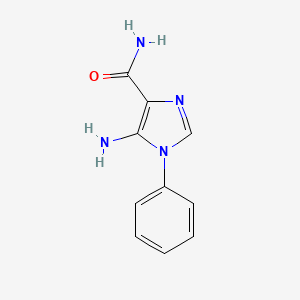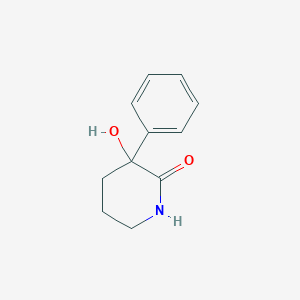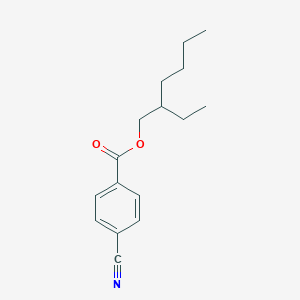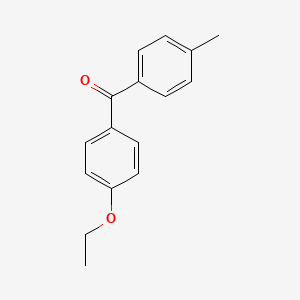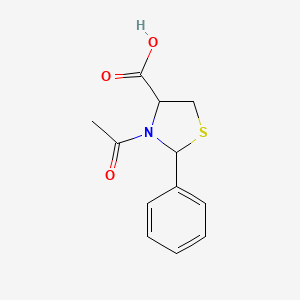
3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid
説明
3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is a chemical compound with the linear formula C12H13NO3S . It has a molecular weight of 251.306 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is represented by the linear formula C12H13NO3S . The InChI code for this compound is 1S/C12H13NO3S/c1-8(14)13-10(12(15)16)7-17-11(13)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid are not fully detailed in the sources I found. The compound has a molecular weight of 251.306 .科学的研究の応用
Antibacterial and Antifungal Activity
ATPC has demonstrated potent antibacterial and antifungal properties. Researchers have explored its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Its mechanism of action involves disrupting cell membranes and inhibiting essential enzymes, making it a promising candidate for novel antimicrobial agents .
Anti-Inflammatory Effects
Studies suggest that ATPC possesses anti-inflammatory properties. It modulates inflammatory pathways by suppressing pro-inflammatory cytokines and enzymes. Researchers have investigated its potential in treating inflammatory conditions such as arthritis, colitis, and dermatitis .
Anticancer Potential
ATPC has attracted attention in cancer research due to its ability to inhibit cell proliferation and induce apoptosis. It shows promise as an adjunct therapy for certain cancer types, including breast, lung, and colon cancers. Further studies are needed to elucidate its precise mechanisms and optimize dosage regimens .
Neuroprotective Properties
Emerging evidence suggests that ATPC may protect neurons from oxidative stress and neurodegenerative processes. Researchers have explored its potential in Alzheimer’s disease, Parkinson’s disease, and ischemic stroke models. Its antioxidant and anti-inflammatory effects contribute to its neuroprotective activity .
Metabolic Syndrome and Diabetes
ATPC has been investigated for its impact on metabolic syndrome and diabetes. It modulates glucose metabolism, enhances insulin sensitivity, and reduces oxidative stress. These properties make it a candidate for managing diabetes-related complications and metabolic disorders .
Chemical Biology and Drug Design
Researchers have used ATPC as a scaffold for designing novel compounds. By modifying its structure, they aim to create derivatives with enhanced pharmacological properties. Its unique thiazolidine ring system provides opportunities for drug development in various therapeutic areas .
Safety And Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm the product’s identity and/or purity . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
将来の方向性
特性
IUPAC Name |
3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-8(14)13-10(12(15)16)7-17-11(13)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYATUQLQYZIJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345049 | |
| Record name | 3-ACETYL-2-PHENYL-4-THIAZOLIDINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid | |
CAS RN |
72286-38-5 | |
| Record name | 3-ACETYL-2-PHENYL-4-THIAZOLIDINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



